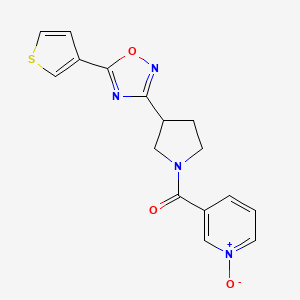
3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridine 1-oxide is a complex organic molecule that integrates multiple heterocyclic components, suggesting a potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties based on recent research findings.
Structure and Properties
The molecular structure of this compound includes:
- Oxadiazole ring : Known for its stability and reactivity.
- Pyrrolidine moiety : Often associated with bioactive compounds.
- Pyridine ring : Contributes to the compound's electronic properties.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer activity. For instance, a study highlighted that certain oxadiazole compounds showed inhibitory effects on MCF-7 and HCT-116 cancer cell lines. The compound 3a , a related derivative, exhibited an IC50 value of 24.74 µM against MCF-7 cells, which is comparable to standard drugs like Tamoxifen (IC50 = 5.12 µM) .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 3a | MCF-7 | 24.74 | Tamoxifen (5.12) |
| 3b | HCT-116 | - | - |
The potential for these compounds to induce apoptosis via caspase pathways has also been noted .
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to possess antimicrobial activity against various pathogens. For example, derivatives similar to the target compound demonstrated activity against Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for related pyridine derivatives ranged from 0.02 to 6 mM against various bacteria .
| Pathogen | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.02 |
| Escherichia coli | 0.05 |
Enzyme Inhibition
The role of lipoxygenase (LOX) enzymes in cancer progression has prompted research into LOX inhibitors derived from thiadiazole and oxadiazole compounds. A series of pyridine-based derivatives were synthesized and evaluated for their inhibitory effects on LOX enzymes, showing promising results in terms of cytotoxicity against cancer cell lines .
Case Studies
- Anticancer Efficacy : In a comparative study of several oxadiazole derivatives, compounds were found to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The most potent derivatives had IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Testing : A disk diffusion method was employed to assess the antimicrobial properties of related thiadiazole compounds against Candida albicans and Staphylococcus aureus. The results indicated notable inhibition zones, suggesting effective antimicrobial properties .
Eigenschaften
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-16(12-2-1-5-20(22)9-12)19-6-3-11(8-19)14-17-15(23-18-14)13-4-7-24-10-13/h1-2,4-5,7,9-11H,3,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWXRRGCUSLGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=C[N+](=CC=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














